molecular formula C25H23N5O2S B6513518 3-(2,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-23-4

3-(2,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B6513518
CAS No.: 872197-23-4
M. Wt: 457.5 g/mol
InChI Key: MXRIXZNLEZBLIT-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core fused with a sulfonyl-substituted aromatic ring and a 4-methylbenzylamine group. Its molecular formula is C25H23N5O2S, with an average mass of 457.552 g/mol and a monoisotopic mass of 457.157246 g/mol . This structural complexity positions the compound as a candidate for therapeutic applications, though its specific biological targets remain under investigation.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-16-8-11-19(12-9-16)15-26-23-20-6-4-5-7-21(20)30-24(27-23)25(28-29-30)33(31,32)22-13-10-17(2)14-18(22)3/h4-14H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRIXZNLEZBLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Impact: The 2,4-dimethylphenyl substituent in the target compound provides moderate steric hindrance compared to the 4-isopropylphenyl group in , which may reduce off-target interactions.

Amine Substituent Effects :

  • The 4-methylbenzyl group in the target compound balances lipophilicity and membrane permeability. In contrast, the 4-ethoxyphenyl group in increases polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration.
  • Bulky substituents like 4-methylcyclohexyl () or 3-chloro-4-methylphenyl () may enhance target affinity but compromise pharmacokinetics due to excessive molecular weight.

Core Scaffold Comparison

The triazoloquinazoline core differentiates these compounds from other triazole-fused systems:

  • Triazolopyrimidines (e.g., compounds in ): Smaller pyrimidine core reduces steric bulk but may limit binding to larger protein pockets.
  • Triazolo[1,5-c]quinazolines (e.g., ): Alternative fusion patterns alter ring planarity and electronic distribution, affecting bioactivity.

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